Ortho-Propoxy Substitution Differentiates (2-Propoxybenzyl)hydrazine from Unsubstituted Benzylhydrazine in Enzyme Binding Pockets
While direct Ki data for (2-Propoxybenzyl)hydrazine are not published, class-level SAR analysis reveals that benzylhydrazine inhibits MAO-B with a Ki of 0.026 mM at pH 7.5 (25°C) [1]. The ortho-propoxy substituent in (2-Propoxybenzyl)hydrazine introduces steric bulk (molar refractivity ~52.5) and electron-donating effects that are predicted to alter both binding affinity and isoform selectivity relative to the unsubstituted parent . Structural studies confirm that the benzyl moiety of arylalkylhydrazines occupies the substrate cavity of MAO-B, where ortho-substituents directly influence the geometry of covalent flavin N(5) alkylation [2].
| Evidence Dimension | MAO-B inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not reported; predicted to differ from benzylhydrazine due to ortho-propoxy substitution |
| Comparator Or Baseline | Benzylhydrazine: Ki = 0.026 mM (MAO-B, pH 7.5, 25°C) |
| Quantified Difference | Structural modification introduces steric and electronic effects; quantitative Ki differential unmeasured |
| Conditions | Human recombinant MAO-B; competitive inhibition assay |
Why This Matters
Procurement of (2-Propoxybenzyl)hydrazine enables exploration of ortho-substituted SAR space not accessible with unsubstituted benzylhydrazine.
- [1] BRENDA Enzyme Database. Ligand: benzylhydrazine, Ki Value for MAO-B, pH 7.5, 25°C. https://www.brenda-enzymes.org/ligand.php?ligand_id=532 View Source
- [2] Binda, C., Wang, J., Li, M., Hubalek, F., Mattevi, A., Edmondson, D.E. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry, 2008, 47, 5616-5625. (PDB: 2VRL) View Source
